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molecular formula C12H10ClN3O2 B8453380 4-(4-Amino-2-chlorophenoxy)picolinamide CAS No. 757251-55-1

4-(4-Amino-2-chlorophenoxy)picolinamide

Cat. No. B8453380
M. Wt: 263.68 g/mol
InChI Key: MBHYQUAIMZFULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989477B2

Procedure details

To a solution of 4-amino-2-chlorophenol (Aldrich, 430 mg, 3.0 mmol) in DMF (2.0 mL) at room temperature was added KOt-Bu (352 mg, 3.2 mmol). The mixture was allowed to stir at room temperature for 1 h. To the solution were then added 4-chloropicolinamide (468 mg, 3.0 mmol) and K2CO3 (221 mg, 1.6 mmol). The resulting suspension was heated at 90° C. overnight. After cooling down, the suspension was diluted with 100 mL of EtOAc and 50 mL of H2O. The organic layer was separated and washed with brine (2×25 mL) and dried over MgSO4. After filtration and concentration, the solid was triturated with 50 mL of DCM. The solid was then collected and washed with DCM (2×20 mL), EtOAc (5.0 mL) and dried to give 4-(4-amino-2-chlorophenoxy)picolinamide (320 mg, 40% yield). MS (ESI+): m/z 264.12/266.07 (M+H)+.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
352 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
468 mg
Type
reactant
Reaction Step Two
Name
Quantity
221 mg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.CC([O-])(C)C.[K+].Cl[C:17]1[CH:22]=[CH:21][N:20]=[C:19]([C:23]([NH2:25])=[O:24])[CH:18]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.CCOC(C)=O.O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:17]2[CH:22]=[CH:21][N:20]=[C:19]([C:23]([NH2:25])=[O:24])[CH:18]=2)=[C:4]([Cl:9])[CH:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl
Name
Quantity
352 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
468 mg
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)N
Step Three
Name
Quantity
221 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated at 90° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the solid was triturated with 50 mL of DCM
CUSTOM
Type
CUSTOM
Details
The solid was then collected
WASH
Type
WASH
Details
washed with DCM (2×20 mL), EtOAc (5.0 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=C(OC2=CC(=NC=C2)C(=O)N)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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